molecular formula C24H12Br4N2O5 B15348679 2,4-Dibromophenyl-4-nitrophenyl ether

2,4-Dibromophenyl-4-nitrophenyl ether

Cat. No.: B15348679
M. Wt: 728.0 g/mol
InChI Key: XZVKILKZHMYQNR-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromophenyl-4-nitrophenyl ether typically involves the bromination of phenol derivatives followed by nitration. The reaction conditions include the use of bromine (Br₂) in the presence of a suitable catalyst, such as ferric bromide (FeBr₃), to introduce bromine atoms at the 2 and 4 positions of the phenyl ring. Subsequently, nitration is carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 4 position.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of bromine and nitric acid to a phenol substrate in a reactor. The reaction mixture is then purified to obtain the desired product. The process is optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromophenyl-4-nitrophenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenolic compounds.

  • Reduction: Reduction reactions typically result in the formation of amines or hydroxylamines.

  • Substitution: Substitution reactions can produce various substituted phenols or ethers.

Scientific Research Applications

2,4-Dibromophenyl-4-nitrophenyl ether is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as a building block for the construction of complex molecules. In biology, it is employed as a probe for studying biological systems and processes. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,4-Dibromophenyl-4-nitrophenyl ether exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

  • 2,4-Dichlorophenyl-4-nitrophenyl ether (Nitrofen)

  • 4-Bromophenyl ether

  • 2,4-Dibromodiphenyl ether

Properties

Molecular Formula

C24H12Br4N2O5

Molecular Weight

728.0 g/mol

IUPAC Name

2-(2,4-dibromophenyl)-1-[2-(2,4-dibromophenyl)-4-nitrophenoxy]-4-nitrobenzene

InChI

InChI=1S/C24H12Br4N2O5/c25-13-1-5-17(21(27)9-13)19-11-15(29(31)32)3-7-23(19)35-24-8-4-16(30(33)34)12-20(24)18-6-2-14(26)10-22(18)28/h1-12H

InChI Key

XZVKILKZHMYQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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